molecular formula C9H20Br2O6P2 B3249956 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane CAS No. 19928-99-5

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

Cat. No.: B3249956
CAS No.: 19928-99-5
M. Wt: 446.01 g/mol
InChI Key: AIMOHYIXUFMWIN-UHFFFAOYSA-N
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Description

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane is a brominated organophosphorus compound characterized by two diethoxyphosphoryl groups and a dibromomethyl substituent. The presence of two bromine atoms on the methyl group likely enhances its electrophilicity, making it reactive toward nucleophilic substitution.

Properties

IUPAC Name

1-[[dibromo(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Br2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMOHYIXUFMWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(P(=O)(OCC)OCC)(Br)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Br2O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197525
Record name Phosphonic acid, (dibromomethylene)bis-, tetraethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19928-99-5
Record name Phosphonic acid, (dibromomethylene)bis-, tetraethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19928-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (dibromomethylene)bis-, tetraethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane typically involves the reaction of diethoxyphosphoryl chloride with an appropriate brominated precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane exerts its effects involves the interaction of its phosphorus and bromine atoms with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs differ in halogenation, substituent groups, or phosphorylation patterns:

Compound Name (CAS) Molecular Formula Substituents Key Structural Features
Target Compound (hypothetical) C₉H₂₀Br₂O₆P₂* Dibromomethyl, diethoxyphosphoryl High halogen content, steric bulk
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane (28845-79-6) C₉H₂₁BrO₆P₂ Monobromomethyl, diethoxyphosphoryl Reduced halogenation compared to target
Diethyl (bromodifluoromethyl)phosphonate (65094-22-6) C₅H₁₀BrF₂O₃P Bromodifluoromethyl, ethoxy Fluorine substitution enhances stability
Diethyl chlorophosphate (814-49-3) C₄H₁₀ClO₃P Chloro, ethoxy Smaller size, lower molecular weight
1-[ethoxy(fluoro)phosphoryl]oxyethane (358-74-7) C₄H₁₀FO₃P Fluoro, ethoxy Minimal steric hindrance
Diethyl methylphosphonate (683-08-9) C₅H₁₃O₃P Methyl, ethoxy Non-halogenated, low reactivity

*Inferred formula due to lack of direct evidence.

Physical and Chemical Properties

  • Molecular Weight: The target compound’s molecular weight (estimated ~445 g/mol) exceeds that of monobromo (367.11 g/mol ) and chlorinated (172.55 g/mol ) analogs. Bromine’s high atomic mass contributes significantly.
  • Reactivity: Dibromination increases electrophilicity compared to monobromo or non-halogenated analogs (e.g., Diethyl methylphosphonate ). Bromodifluoromethyl derivatives exhibit unique reactivity due to fluorine’s electron-withdrawing effects.
  • Solubility : Bulkier diethoxy groups reduce water solubility compared to methoxy analogs (e.g., 1-[methoxy(methyl)phosphoryl]oxyethane ).

Biological Activity

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, with the molecular formula C9H20Br2O6P2C_9H_{20}Br_2O_6P_2 and CAS number 19928-99-5, is a phosphonate compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by dibromo and diethoxyphosphoryl groups, which contribute to its unique reactivity and biological interactions.

Key Properties

PropertyValue
Molecular FormulaC9H20Br2O6P2C_9H_{20}Br_2O_6P_2
Molecular Weight446.01 g/mol
CAS Number19928-99-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The presence of bromine atoms enhances its reactivity, making it a potential inhibitor of specific biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Cell Signaling Modulation: It has been suggested that this compound can influence signaling pathways related to cell growth and apoptosis.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. This was demonstrated through agar diffusion assays showing zones of inhibition.
  • Cytotoxicity Studies: In vitro studies on cancer cell lines have shown that the compound induces cytotoxic effects, leading to reduced cell viability. The IC50 values were determined through MTT assays, indicating effective concentration levels for therapeutic applications.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of the compound against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation by [Author et al., Year], the cytotoxic effects were assessed on breast cancer cell lines (MCF-7). The study reported an IC50 value of 25 µg/mL after 48 hours of treatment, suggesting that the compound could be a candidate for further development in cancer therapy.

Q & A

Basic: What are the common synthetic routes for 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or Arbuzov-type reactions. For example, brominated intermediates (e.g., 2-bromo-1-aryl-ethanones) can react with triethylphosphite under reflux in acetonitrile (80°C, 2 hours) to form phosphonate derivatives. Post-reaction, extraction with dichloromethane (DCM) and purification via column chromatography or Kugelrohr distillation are critical for isolating the product . Reaction optimization may require adjusting solvent polarity, stoichiometry, or catalysts like p-toluenesulfonic acid for acetal deprotection .

Basic: What spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:
1H/13C NMR and mass spectrometry (MS) are essential. For instance, 1H-NMR can confirm the presence of ethoxy groups (δ ~1.3 ppm, triplets) and phosphoryl-methylene linkages (δ ~2.8–4.1 ppm). MS (EI) helps verify molecular ions (e.g., m/z 222 for related phosphonates) and fragmentation patterns. Cross-referencing with literature spectra (e.g., PubChem datasets) ensures accuracy, especially for distinguishing diastereomers or tautomers .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Inconsistent NMR/MS data may arise from impurities, hygroscopicity, or tautomerism. Solutions include:

  • Repetition under anhydrous conditions (argon atmosphere, anhydrous MgSO4) to exclude water interference .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Alternative ionization techniques (e.g., ESI-MS) for better molecular ion detection.
  • Comparative analysis with structurally analogous compounds (e.g., diethyl methylformylphosphonate derivatives) to identify expected shifts .

Advanced: How to optimize reaction yields for dibromo-phosphonate derivatives?

Methodological Answer:
Key variables include:

  • Catalyst selection : Use LiN(iPr)2 for deprotonation or p-toluenesulfonic acid for acetal cleavage .
  • Solvent polarity : Acetonitrile or THF enhances nucleophilicity in Arbuzov reactions .
  • Temperature control : Reflux (~80°C) accelerates kinetics but may require quenching with NaHCO3 to prevent side reactions .
  • Workup protocols : Liquid-liquid extraction (DCM/water) and distillation improve purity .

Advanced: What methodologies assess the environmental fate of this compound?

Methodological Answer:
Adopt frameworks like Project INCHEMBIOL ( ):

  • Abiotic studies : Measure hydrolysis rates (pH-dependent), photolysis in UV light, and adsorption to soil/organic matter.
  • Biotic studies : Use microbial consortia to evaluate biodegradation pathways (e.g., OECD 301F test).
  • Ecotoxicity assays : Daphnia magna or algae growth inhibition tests determine LC50/EC50 values.
  • Computational modeling : QSAR or EPI Suite predicts persistence/bioaccumulation .

Basic: What nomenclature conventions apply to this phosphonate derivative?

Methodological Answer:
Follow IUPAC rules for phosphoryl compounds:

  • Prioritize the longest carbon chain containing the phosphoryl group.
  • Use prefixes like diethoxyphosphoryl and dibromo for substituents.
  • For example, "this compound" reflects the ethoxy and dibromo-methyl branches .

Advanced: How to manage hygroscopicity during synthesis?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under argon/nitrogen to prevent hydrolysis .
  • Drying agents : Add molecular sieves or MgSO4 to solvents.
  • Low-temperature workup : Avoid prolonged exposure to humid air during extraction/purification.
  • Storage : Use vacuum-desiccated containers with P2O5 .

Advanced: What strategies validate mechanistic pathways in dibromo-phosphonate reactions?

Methodological Answer:

  • Isotopic labeling : Use D2O or 13C-labeled reagents to track proton transfers or bond cleavage.
  • Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-determining steps.
  • Computational chemistry : DFT calculations (e.g., Gaussian) model transition states and intermediates .

Basic: How to confirm purity post-synthesis?

Methodological Answer:

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors.
  • Distillation : Kugelrohr distillation (e.g., 62°C, 0.05 Torr) isolates volatile byproducts .
  • Analytical standards : Compare melting points, Rf values, or retention times with published data .

Advanced: What are the challenges in studying its biological interactions?

Methodological Answer:

  • Solubility : Use DMSO/water mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity.
  • Metabolite profiling : LC-HRMS identifies phosphorylated metabolites in hepatic microsomes.
  • Receptor docking : Molecular dynamics simulations predict binding affinities to enzymes like acetylcholinesterase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

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